Ceftriaxone-d3 is synthesized from ceftriaxone through a process that involves substituting specific hydrogen atoms with deuterium, an isotope of hydrogen. This modification enhances the stability and detection of the compound in analytical chemistry applications, particularly in mass spectrometry.
Ceftriaxone-d3 falls under the category of small molecules and is classified within the antibiotic drug group. Its primary function is to inhibit bacterial cell wall synthesis, which is crucial for its antimicrobial activity.
The synthesis of ceftriaxone-d3 typically involves chemical reactions that introduce deuterium into the ceftriaxone molecule. This can be achieved through:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of ceftriaxone-d3. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to confirm the successful incorporation of deuterium.
Ceftriaxone-d3 retains the core structure of ceftriaxone but features deuterium atoms at specific positions. The molecular formula remains similar, with modifications reflecting the presence of deuterium:
The average molecular weight of ceftriaxone-d3 is approximately 557.6 g/mol, accounting for the additional mass from deuterium atoms. Its structural representation can be depicted using standard chemical notation systems like SMILES or InChI.
Ceftriaxone-d3 undergoes similar chemical reactions as its parent compound, including:
The kinetics and mechanisms of these reactions can be studied using various spectroscopic methods to monitor changes in concentration and product formation over time.
Ceftriaxone-d3 exerts its antibacterial effects by binding to penicillin-binding proteins, disrupting cell wall synthesis through a series of steps:
The effectiveness of ceftriaxone-d3 against various strains can be quantitatively assessed through minimum inhibitory concentration (MIC) studies.
Studies have shown that ceftriaxone-d3 maintains stability longer than non-deuterated forms under similar conditions, making it advantageous for analytical applications.
Ceftriaxone-d3 is primarily utilized in scientific research, particularly in pharmacokinetic studies where understanding drug metabolism and behavior is crucial. Its applications include:
Ceftriaxone-d3 serves as an essential tool in advancing our understanding of antibiotic pharmacology and resistance mechanisms, contributing significantly to microbiological research and drug development efforts.
Ceftriaxone-d3 is a selectively deuterated isotopologue of the third-generation cephalosporin antibiotic ceftriaxone, where three hydrogen atoms (protium) at the methoxyimino group are replaced by deuterium atoms (²H or D), resulting in a molecular formula of C₁₈H₁₅D₃N₈O₇S₃ for the free acid form [10]. This structural modification creates a chemically identical analog with near-identical physicochemical properties to unlabeled ceftriaxone, but with distinct mass characteristics essential for detection. As a stable isotope-labeled compound, Ceftriaxone-d3 serves primarily as an internal standard in mass spectrometry-based bioanalytical methods, enabling precise quantification of the parent drug in complex biological matrices by compensating for variability during sample preparation and instrument analysis [3] [6].
The deuterium substitution occurs at the methoxyimino side chain (-O-CH₃ → -O-CD₃), a position strategically chosen due to its metabolic stability and minimal interference with the molecule's pharmacological activity. This modification increases the molecular mass by 3 Da compared to unlabeled ceftriaxone (molecular weight: 554.58 g/mol vs. 557.60 g/mol for free acid forms) while maintaining the core β-lactam structure responsible for antibacterial activity [10]. The isotopic integrity of Ceftriaxone-d3 is typically >95% (deuterium enrichment), ensuring minimal isotopic overlap during mass spectrometric detection [10].
Table 1: Key Molecular Characteristics of Ceftriaxone-d3
Property | Specification | Significance |
---|---|---|
Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Precise IUPAC nomenclature reflecting deuterium position [10] |
CAS Number | 1132650-38-4 | Unique identifier for disodium salt form [3] [10] |
Molecular Formula | C₁₈H₁₅D₃N₈O₇S₃ (Free acid) | Reflects three deuterium substitutions [10] |
Exact Mass | 557.0649 g/mol | 3 Da higher than unlabeled ceftriaxone [10] |
Deuterium Positions | Methoxyimino group (-O-CD₃) | Site of isotopic labeling [3] [10] |
Common Salt Form | Disodium salt (C₁₈H₁₄D₃N₈Na₂O₇S₃) | Enhances solubility for analytical applications [3] |
The development of isotopically labeled cephalosporins parallels advances in both antibiotic research and analytical technology. Following ceftriaxone's introduction in the 1980s as a broad-spectrum third-generation cephalosporin with extended half-life [9], the need for precise pharmacokinetic studies drove the creation of labeled analogs. Early bioanalytical methods relied on high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which required large sample volumes (200-500 µL plasma) and lacked specificity for metabolite discrimination [6]. The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the 2000s created demand for stable isotope internal standards that could co-elute with native compounds while providing distinct mass transitions [6].
Deuterated analogs emerged as the preferred choice due to their nearly identical chromatography compared to non-deuterated drugs, a critical factor for accurate internal standard performance. The synthesis of Ceftriaxone-d3 specifically targeted the methoxyimino group because this position: 1) is chemically stable under sample preparation conditions; 2) does not participate in metabolic transformations; and 3) maintains the molecule's ionization efficiency in mass spectrometry [6] [10]. This development coincided with the broader adoption of third-generation cephalosporins like ceftriaxone, which offered enhanced gram-negative coverage and β-lactamase stability compared to earlier generations [2] [5].
Table 2: Generational Evolution of Cephalosporins and Labeling Advances
Generation | Key Representatives | Spectrum Characteristics | Era of Isotope Labeling |
---|---|---|---|
First | Cefazolin, Cephalexin | Gram-positive emphasis; Limited Gram-negative (E. coli, Klebsiella) | 1970s (¹⁴C labels for metabolism) |
Second | Cefuroxime, Cefoxitin | Expanded Gram-negative (H. influenzae); Some anaerobe coverage | 1980s (³H labels for receptor studies) |
Third | Ceftriaxone, Ceftazidime | Broad Gram-negative; CNS penetration; Pseudomonas (ceftazidime) | 1990s-2000s (²H/¹³C for LC-MS/MS) [6] |
Fourth | Cefepime | Enhanced β-lactamase stability; Pseudomonas coverage | 2000s (Multi-isotope labels) |
Fifth | Ceftaroline | MRSA activity | 2010s (Position-specific deuterium) |
Ceftriaxone-d3 has become indispensable in modern bioanalytical method development for several critical reasons. First, it corrects for matrix effects—ion suppression or enhancement caused by co-eluting biological components—which can significantly impact quantification accuracy. Studies demonstrate that plasma anticoagulants (heparin, EDTA, citrate phosphate dextrose) cause variable matrix effects on ceftriaxone ionization, with citrate phosphate dextrose showing a 24% enhancement at low concentrations that cannot be fully compensated by structurally dissimilar internal standards [6]. Ceftriaxone-d3 mitigates this by experiencing nearly identical matrix effects as the analyte. Second, it accounts for extraction efficiency variations during sample preparation. Protein precipitation combined with phospholipid removal cartridges (e.g., Phree™) achieves approximately 80-95% recovery for both ceftriaxone and its deuterated analog, but without isotopic internal standardization, inter-sample recovery differences could introduce substantial errors [6].
The analytical utility of Ceftriaxone-d3 extends to specialized applications:
Recent advances leverage Ceftriaxone-d3 in multiplexed antibiotic panels for therapeutic drug monitoring (TDM) of critically ill patients. A validated LC-MS/MS method using Ceftriaxone-d3 achieved a linear range of 1.01-200 μg/mL in human plasma with intra- and inter-assay precision <5% and <10%, respectively, enabling reliable quantification across clinical concentrations [6]. The deuterated standard also enhances method robustness for biotherapeutic characterization of ceftriaxone in novel drug delivery systems, including nanoparticle-encapsulated formulations and antibody-antibiotic conjugates.
Table 3: Analytical Performance of Ceftriaxone-d3 in Validated LC-MS/MS Methods
Parameter | Specification | Methodology |
---|---|---|
Linear Range | 1.01 - 200 μg/mL | Covers therapeutic concentrations in plasma [6] |
Lower Limit of Quantification (LLOQ) | 1.01 μg/mL | Sufficient for pharmacokinetic tail characterization [6] |
Matrix Effects (Heparin Plasma) | -7.2% to +9.8% RSD | Evaluated across 6 donor lots; within ±15% acceptance [6] |
Recovery | 80-95% | Protein precipitation + Phree™ phospholipid removal [6] |
Precision (Intra-assay) | <5% RSD | Meets FDA/EMA bioanalytical validation criteria [6] |
Precision (Inter-assay) | <10% RSD | Demonstrates method reproducibility [6] |
Analyte Stability | ≥24h at 10°C (processed samples) | Supports high-throughput analysis [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: